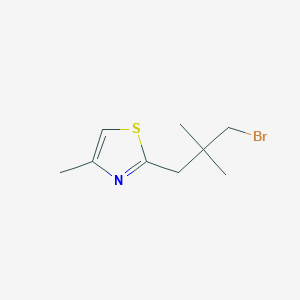![molecular formula C9H9ClN2O B13170904 (1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol CAS No. 1334160-83-6](/img/structure/B13170904.png)
(1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the chloro group and the hydroxyl group in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate imidazole derivative under the influence of a base and a suitable solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a different imidazo[1,2-a]pyridine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group can result in various substituted imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
(1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of (1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the hydroxyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the chloro and hydroxyl groups.
2-chloroimidazo[1,2-a]pyridine: Similar to the parent compound but with a chloro group at the 2-position.
1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-one: A ketone derivative of the compound .
Uniqueness
(1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol is unique due to the presence of both the chloro and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1334160-83-6 |
|---|---|
Molekularformel |
C9H9ClN2O |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
(1S)-1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-6,13H,1H3/t6-/m0/s1 |
InChI-Schlüssel |
MFKWBQKSSHBRSN-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=C(N=C2N1C=CC=C2)Cl)O |
Kanonische SMILES |
CC(C1=C(N=C2N1C=CC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


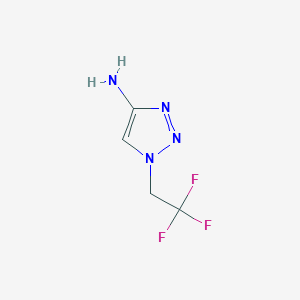
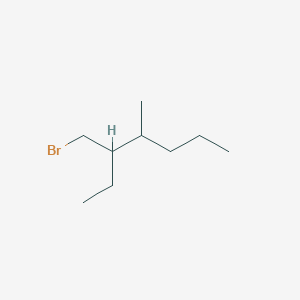

![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)
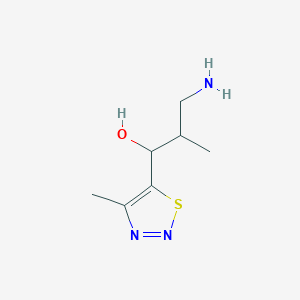
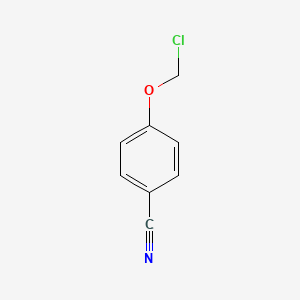
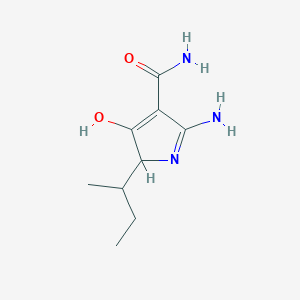
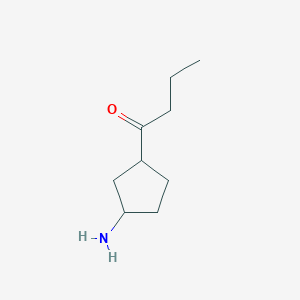
![2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13170856.png)


![1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13170878.png)
![2-(3-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B13170897.png)
